molecular formula C15H24N2O3 B14409636 N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide CAS No. 85605-03-4

N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide

Cat. No.: B14409636
CAS No.: 85605-03-4
M. Wt: 280.36 g/mol
InChI Key: HAXZMHFDAPRFTD-UHFFFAOYSA-N
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Description

N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide: is an organic compound with a complex structure that includes a butan-2-yl group, an amino group, a methoxyethoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-nitro-4-(2-methoxyethoxy)aniline with butan-2-amine under controlled conditions to form the intermediate compound.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(Butan-2-yl)amino]-4-(2-ethoxyethoxy)phenyl}acetamide
  • N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}propionamide

Uniqueness

N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethoxy group, in particular, may influence its solubility and reactivity compared to similar compounds.

Properties

CAS No.

85605-03-4

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

N-[3-(butan-2-ylamino)-4-(2-methoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C15H24N2O3/c1-5-11(2)16-14-10-13(17-12(3)18)6-7-15(14)20-9-8-19-4/h6-7,10-11,16H,5,8-9H2,1-4H3,(H,17,18)

InChI Key

HAXZMHFDAPRFTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C=CC(=C1)NC(=O)C)OCCOC

Origin of Product

United States

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